molecular formula C9H6FN3OS B2776578 N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide CAS No. 606091-91-2

N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2776578
CAS No.: 606091-91-2
M. Wt: 223.23
InChI Key: CNGZIFNTXREYAI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core linked to a 4-fluorophenyl group via a carboxamide bridge. The fluorine atom at the para position of the phenyl ring may enhance metabolic stability and influence electronic properties, making it a key focus in structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(4-fluorophenyl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3OS/c10-6-1-3-7(4-2-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGZIFNTXREYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with thiosemicarbazide to form the intermediate, which is then cyclized using a suitable oxidizing agent such as bromine or iodine to yield the desired thiadiazole compound . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and substituents undergo oxidation under specific conditions:

  • Ring Sulfur Oxidation : Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in acetic acid at 60–80°C oxidizes the sulfur atom to form sulfoxide or sulfone derivatives.

  • Aromatic Ring Oxidation : Strong oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) in acidic media convert the 4-fluorophenyl group into a carboxylic acid derivative.

Key Conditions :

Reaction TypeReagents/ConditionsProduct
Sulfur OxidationH2O2\text{H}_2\text{O}_2, acetic acid, 80°CSulfoxide/sulfone derivatives
Aromatic OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4, reflux4-Carboxyphenyl-thiadiazole carboxamide

Reduction Reactions

The carboxamide group and thiadiazole ring participate in reduction processes:

  • Carboxamide Reduction : Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in tetrahydrofuran (THF) reduces the carboxamide to a primary amine (NH2-\text{NH}_2).

  • Ring Opening : Catalytic hydrogenation (H2\text{H}_2, Pd/C) cleaves the thiadiazole ring, yielding thiourea derivatives .

Mechanistic Insight :
The electron-deficient thiadiazole ring facilitates nucleophilic attack during reduction, while the fluorophenyl group stabilizes intermediates via resonance .

Nucleophilic Substitution

The fluorine atom on the phenyl group is susceptible to nucleophilic aromatic substitution (NAS):

  • Fluorine Displacement : Reaction with sodium methoxide (NaOCH3\text{NaOCH}_3) in dimethylformamide (DMF) replaces fluorine with methoxy groups.

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces substituted aryl groups at the para position.

Example :

N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide+PhB(OH)2Pd(PPh3)4,Na2CO3N-(4-biphenyl)-1,2,3-thiadiazole-4-carboxamide\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{N-(4-biphenyl)-1,2,3-thiadiazole-4-carboxamide}

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated hydrochloric acid (HCl\text{HCl}) at reflux converts the carboxamide to a carboxylic acid.

  • Basic Hydrolysis : Sodium hydroxide (NaOH\text{NaOH}) yields the corresponding carboxylate salt.

Conditions and Outcomes :

MediumReagentsProduct
AcidicHCl\text{HCl}, Δ1,2,3-Thiadiazole-4-carboxylic acid
BasicNaOH\text{NaOH}, ΔSodium 1,2,3-thiadiazole-4-carboxylate

Cycloaddition and Ring Expansion

The thiadiazole ring participates in [3+2] cycloaddition reactions:

  • With Alkynes : Reacts with acetylene derivatives under copper catalysis to form thieno[3,4-d]thiadiazole systems .

  • With Nitrile Oxides : Forms fused isoxazoline-thiadiazole hybrids, enhancing structural complexity .

Example Reaction :

Thiadiazole+RC≡CHCuI, DMFThieno-thiadiazole derivative\text{Thiadiazole} + \text{RC≡CH} \xrightarrow{\text{CuI, DMF}} \text{Thieno-thiadiazole derivative}

Functionalization of the Carboxamide Group

The carboxamide undergoes alkylation and acylation:

  • Alkylation : Treatment with alkyl halides (R-X\text{R-X}) in the presence of K2CO3\text{K}_2\text{CO}_3 yields N-alkylated derivatives.

  • Acylation : Acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) introduces acetyl groups at the amide nitrogen.

Applications :
These modifications enhance solubility and bioactivity, making the compound suitable for pharmaceutical studies .

Comparative Reactivity of Analogues

The position of fluorine and carboxamide groups significantly impacts reactivity:

CompoundKey ReactionReactivity Difference
N-(2-fluorophenyl)-thiadiazole-5-carboxamideFaster NAS due to ortho fluorineLower thermal stability vs. para isomer
N-(3-chloro-4-fluorophenyl)-thiadiazoleEnhanced electrophilic substitutionHigher antimicrobial activity

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming volatile fluorinated byproducts.

  • Photodegradation : UV light induces ring contraction to imidazoles, confirmed via LC-MS.

Scientific Research Applications

Anticancer Activity

N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide has shown promising anticancer properties across several studies. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • In vitro studies indicate that this compound can decrease the viability of human colon cancer (HT-29), lung carcinoma (A549), medulloblastoma (TE671), and neuroblastoma (SK-N-AS) cells without affecting normal rat cells such as astrocytes and neurons .
  • The compound's structure allows it to interact with cellular mechanisms involved in tumor growth, making it a candidate for further development as an anticancer agent.

Antifungal and Antiviral Properties

Research has indicated that derivatives of 1,2,3-thiadiazoles exhibit antifungal and antiviral activities. This compound has been linked to effective inhibition of fungal pathogens and viruses:

  • Compounds within this class have demonstrated activity against various fungal strains and viruses, suggesting a potential role in treating infectious diseases .
  • The incorporation of the thiadiazole moiety enhances the biological activity of these compounds, making them effective agents against resistant strains of pathogens.

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives, including this compound, has been extensively studied:

  • These compounds have shown effectiveness against a range of bacteria and fungi, with some exhibiting minimum inhibitory concentrations comparable to standard antibiotics .
  • The mechanism often involves disrupting microbial cell wall synthesis or function, which is critical in developing new antimicrobial therapies.

Insecticidal Properties

Thiadiazole derivatives have also been explored for their insecticidal properties:

  • Studies suggest that these compounds can act as effective insecticides against agricultural pests, providing an environmentally friendly alternative to conventional pesticides .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key points include:

  • The presence of the fluorine atom on the phenyl ring enhances lipophilicity and biological activity.
  • Variations in substituents on the thiadiazole ring can significantly affect its potency and selectivity against different targets.

Case Studies

StudyFindings
Zheng et al. (2020)Demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines including A549 and HT-29 .
MDPI Research (2021)Reported that derivatives showed potent antifungal activity against resistant strains .
PMC Review (2020)Highlighted the broad-spectrum antimicrobial properties of thiadiazole derivatives .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, it can interfere with DNA synthesis and repair mechanisms, leading to its potential use as an anticancer agent. The presence of the fluorine atom enhances its binding affinity to target proteins, thereby increasing its efficacy.

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Substituents

Several analogues of 1,2,3-thiadiazole-4-carboxamide have been synthesized, differing in the substituent attached to the carboxamide group (Table 1):

Compound Name Substituent Molecular Formula Yield (%) Molecular Weight (Da) Source
N-(pyridin-4-yl)-1,2,3-thiadiazole-4-carboxamide Pyridin-4-yl C14H8FN3O3S2 67 348.99 (calc)
N-(benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide Benzo[d]thiazol-2-yl C10H6N4OS2 55 261.999 (calc)
N-(thiazolo[4,5-b]pyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide Thiazolo[4,5-b]pyridin-2-yl C9H5N5OS2 3 262.999 (calc)
Target Compound 4-Fluorophenyl Not explicitly provided Not reported Not explicitly provided

Key Observations :

  • Synthetic Efficiency : The pyridin-4-yl derivative (67% yield) demonstrates higher synthetic efficiency compared to the thiazolo[4,5-b]pyridin-2-yl analogue (3% yield), suggesting steric or electronic challenges in the latter’s synthesis .

Halogen-Substituted Analogues and Bioactivity Trends

Evidence from halogen-substituted phenylmaleimide derivatives (e.g., N-(4-fluorophenyl)maleimide) reveals that halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL), with IC50 values ranging from 4.34–7.24 μM . However, in thiadiazole carboxamides, fluorine’s role in blocking metabolic oxidation could enhance pharmacokinetic stability compared to bulkier halogens.

Functionalized Derivatives with Extended Moieties

A structurally complex analogue, N-[2-[[(4-fluorophenyl)methyl]amino]-2-oxoethyl]-N-2-propenyl-1,2,3-thiadiazole-4-carboxamide (CAS: 605638-99-1), incorporates additional functional groups (acryl and benzylamino) . Compared to the target compound, this derivative’s extended structure may offer improved target binding but could introduce synthetic complexity and metabolic liabilities.

Thiadiazole-Based Scaffolds in Enzyme Inhibition

Compound 1 (N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide) is a scaffold for serine acetyltransferase (SAT) inhibition, highlighting the importance of the thiadiazole-carboxamide core in enzyme binding . The nitro group in compound 1 may enhance electron-withdrawing effects, whereas the 4-fluorophenyl group in the target compound could modulate hydrophobicity without introducing strong electron-withdrawing properties.

Physicochemical and Material Science Considerations

Fluorinated analogues, such as N-[(R)-1-(4-fluorophenyl)ethyl]-1,4,5,8-naphthalenediimide, exhibit unique material properties (e.g., ferroelectricity and martensitic phase transitions) due to fluorine’s influence on molecular packing and dipole interactions . While the target compound’s applications in materials science are unexplored, its fluorophenyl group may similarly affect crystallinity or stability.

Biological Activity

N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the fluorine atom at the para position of the phenyl group enhances its biological activity due to electronic effects that influence molecular interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has shown promising results against various cancer cell lines:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against liver carcinoma (HepG2) with an IC50 value of approximately 1.03 µM, indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through the activation of caspases and inhibition of key signaling pathways such as ERK1/2. This suggests that this compound may disrupt cell cycle progression and promote programmed cell death in cancer cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HepG21.03
MCF-75.7
HCT-11615.4

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains:

  • Antibacterial Activity : this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Antifungal Activity : The compound demonstrated antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 32 to 42 µg/mL .

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Candida albicans32
Aspergillus niger42

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro and reduce inflammation in animal models:

  • Cytokine Inhibition : The compound effectively decreased levels of TNF-alpha and IL-6 in stimulated macrophages .

Case Study: In Vivo Anti-inflammatory Effects

In a recent study involving a carrageenan-induced paw edema model in rats, administration of this compound resulted in a significant reduction in edema compared to control groups. This suggests its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Carboxamide coupling : Reaction of 1,2,3-thiadiazole-4-carboxylic acid with 4-fluoroaniline using coupling agents like EDCI or DCC.
  • Optimization : Reaction temperature (60–80°C), solvent choice (DMF or acetonitrile), and time (12–24 hours) significantly impact yield and purity. Catalytic amounts of DMAP may improve coupling efficiency .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and purity (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (theoretical ~265.28 g/mol).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% preferred for biological assays) .

Q. What in vitro assays are used to screen its biological activity?

  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values.
  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., 4-fluorophenyl) influence reactivity and target interactions?

The 4-fluorophenyl group enhances electrophilicity at the thiadiazole sulfur, facilitating nucleophilic attacks. Computational studies (DFT) show reduced electron density at the thiadiazole core, potentially improving binding to kinase ATP pockets. Compare with analogs (e.g., chloro or methoxy substituents) to isolate electronic effects .

Q. What strategies resolve contradictions in bioactivity data between similar thiadiazole derivatives?

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and test against identical biological targets.
  • Metabolic stability assays : Assess if discrepancies arise from differential cytochrome P450 metabolism.
  • Crystallographic analysis : Use SHELX-refined X-ray structures to correlate binding modes with activity .

Q. How can X-ray crystallography and polymorphism studies improve formulation design?

  • SHELX refinement : Resolve crystal packing (e.g., hydrogen bonding between carboxamide and fluorophenyl groups) to identify stable polymorphs.
  • Temperature-dependent studies : Monitor phase transitions (e.g., Form I to Form II at 120°C) to ensure thermodynamic stability in drug formulations .

Q. What computational methods predict binding affinity with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with receptors like EGFR or tubulin. Validate with MD simulations (GROMACS) to assess binding persistence.
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at thiadiazole S/N atoms) for lead optimization .

Methodological Considerations

Parameter Recommendations References
Synthesis Yield 60–75% via optimized EDCI-mediated coupling
HPLC Conditions 70:30 acetonitrile/water, 1 mL/min flow rate
IC50_{50} Range 2–20 µM (varies by cell line and target)

Key Challenges and Future Directions

  • Mechanistic ambiguity : Use proteomics (e.g., SILAC) to identify interacting proteins in cancer pathways .
  • Solubility limitations : Derivatize with PEGylated side chains or co-crystallize with cyclodextrins .

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